molecular formula C7H9NO3S B13555948 2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid

2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid

Cat. No.: B13555948
M. Wt: 187.22 g/mol
InChI Key: CCQJVWZEVPLRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It contains a thiophene ring, which is a five-membered ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Uniqueness: The presence of the thiophene ring in 2-Amino-3-hydroxy-3-(thiophen-3-yl)propanoic acid imparts unique chemical and biological properties compared to its analogs. This structural feature enhances its potential for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-amino-3-hydroxy-3-thiophen-3-ylpropanoic acid

InChI

InChI=1S/C7H9NO3S/c8-5(7(10)11)6(9)4-1-2-12-3-4/h1-3,5-6,9H,8H2,(H,10,11)

InChI Key

CCQJVWZEVPLRDV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(C(C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.